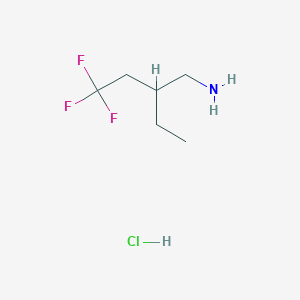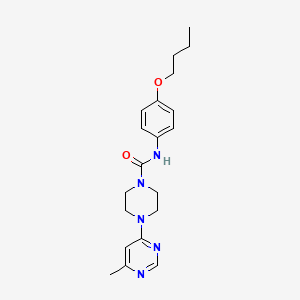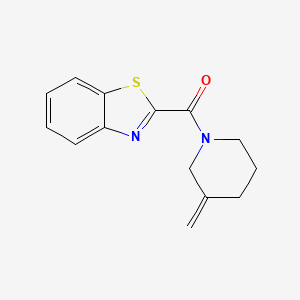
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride” is a chemical compound that contains an aminomethyl group and a trifluoropentane group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Trifluoropentane is a type of hydrocarbon where three hydrogen atoms in pentane are replaced by fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “3-aminomethyl 4-halogen benzoxaboroles” have been synthesized and evaluated as Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) inhibitors . Another synthesis method involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .
Mecanismo De Acción
The exact mechanism of action of 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride is not fully understood. However, it is known to act as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been shown to inhibit the activity of various enzymes, including phospholipase A2 and cyclooxygenase, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to affect the activity of various enzymes, including phospholipase A2 and cyclooxygenase. These effects may contribute to its therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. In addition, this compound has been extensively studied, and its properties are well-characterized. However, this compound also has some limitations. It can be toxic at high doses, and its effects may be difficult to interpret in vivo due to its non-specific effects on various enzymes and neurotransmitters.
Direcciones Futuras
There are several potential future directions for research on 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride. One area of interest is the development of new derivatives of this compound with improved therapeutic properties. Another area of interest is the development of new methods for synthesizing this compound and related compounds. Finally, there is interest in further elucidating the mechanisms of action of this compound and related compounds, which may lead to the development of new therapies for various diseases.
Métodos De Síntesis
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride can be synthesized by reacting 1,1,1-trifluoro-3-chloropropane with formaldehyde and ammonia. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, anti-inflammatory, and anti-tumor properties. In addition, this compound has been used as a tool in neuroscience research to study the mechanisms of action of various neurotransmitters.
Safety and Hazards
Propiedades
IUPAC Name |
2-ethyl-4,4,4-trifluorobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-2-5(4-10)3-6(7,8)9;/h5H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUCLUDXPJTPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2619677.png)


![2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2619683.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2619685.png)

![benzyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2619688.png)
![3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2619690.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619691.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2619696.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2619698.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2619699.png)